Phenyl 4-methylbenzenesulfonate
Overview
Description
Phenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H12O3S . It contains a total of 29 atoms, including 12 Hydrogen atoms, 13 Carbon atoms, 3 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
The molecular structure of Phenyl 4-methylbenzenesulfonate includes a total of 30 bonds. There are 18 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 sulfonate .Physical And Chemical Properties Analysis
Phenyl 4-methylbenzenesulfonate has a density of 1.2±0.1 g/cm3, a boiling point of 520.8±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 76.4±3.0 kJ/mol, a flash point of 268.8±30.1 °C, and an index of refraction of 1.604 .Scientific Research Applications
Synthesis and Evaluation in Lubricating Oils
- Antioxidant Additives for Lubricating Oils : Phenyl 4-methylbenzenesulfonate derivatives have shown significant antioxidant activity, making them beneficial as additives in lubricating oils. A study evaluated these compounds for their effectiveness in preventing corrosion and enhancing the oxidative stability of gasoline lubricating oil (Habib et al., 2014).
Coordination Chemistry
- Synthesis and Structure Analysis : The compound has been used in the synthesis of tetraphenylantimony arenesulfonates, with its structure analyzed through X-ray diffraction. This demonstrates its role in creating complex metalorganic structures (Sharutin et al., 2002).
Catalysis
- Heterogeneous Catalysis : A study synthesized a heterogeneous catalyst using 4-methylbenzenesulfonic acid-based ionic liquid on silica gel, demonstrating its efficiency in catalyzing the Fischer indole synthesis, a critical reaction in organic synthesis (Hu, Fang, & Li, 2016).
Material Synthesis
- Synthesis of Organometallic Compounds : Research has focused on synthesizing and characterizing new organometallic compounds using phenyl 4-methylbenzenesulfonate, contributing to advancements in materials science (Pan et al., 2020).
NMR Spectroscopy Studies
- 17O NMR Studies : It has been used to study the effects of substitution on phenyl tosylates, providing insights into the electronic structure and reactivity of these compounds (Nummert et al., 2012).
Quantum Chemical Methods
- Molecular Orbital Study : The compound was examined through ab initio quantum chemical methods, contributing to a better understanding of its molecular structure and vibrational properties (Ristova et al., 1999).
Nonlinear Optical Materials
- Synthesis of Optical Materials : Research on synthesizing derivatives of phenyl 4-methylbenzenesulfonate for applications in nonlinear optics has been conducted, underscoring its potential in advanced materials science (Ogawa et al., 2008).
Tyrosinase Inhibitor
- Tyrosinase Inhibition for Hyperpigmentation : Compounds derived from phenyl 4-methylbenzenesulfonate showed significant inhibitory effects on tyrosinase, suggesting their potential in developing therapeutic agents for hyperpigmentation disorders (Bae et al., 2013).
Safety And Hazards
Phenyl 4-methylbenzenesulfonate should be handled with care. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
phenyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQFPRKQBWRRHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278879 | |
Record name | Phenyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-methylbenzenesulfonate | |
CAS RN |
640-60-8 | |
Record name | Phenyl tosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=640-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 640-60-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14917 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 640-60-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10407 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl p-toluenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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